molecular formula C7H4ClNO5 B8460486 3-Chloro-4-hydroxy-5-nitrobenzoic acid

3-Chloro-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B8460486
M. Wt: 217.56 g/mol
InChI Key: KMXTZQFQBIYJHV-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-nitrobenzoic acid (C₇H₄ClNO₅) is a polysubstituted benzoic acid derivative featuring a chlorine atom at position 3, a hydroxyl group at position 4, and a nitro group at position 3. The interplay of electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) groups on the aromatic ring influences its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

IUPAC Name

3-chloro-4-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI Key

KMXTZQFQBIYJHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares key structural analogs of 3-chloro-4-hydroxy-5-nitrobenzoic acid, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Cl (3), OH (4), NO₂ (5) C₇H₄ClNO₅ Potential intermediate for bioactive molecules; moderate acidity due to hydroxyl and nitro groups.
4-Chlorobenzoic acid Cl (4) C₇H₅ClO₂ Simpler analog; used in USP assays (98% purity, solubility in basic solutions) .
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br (3), OH (4), NO₂ (5) C₇H₄BrNO₅ Bromine substitution increases molecular weight (250.97 g/mol vs. 217.57 g/mol for chloro analog); alters halogen-bonding interactions .
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), OH (5) C₇H₃ClF₂O₃ Fluorine atoms enhance lipophilicity; used in synthetic routes for antibiotics .
4-Chloro-3-nitro-5-sulfamoylbenzoic acid Cl (4), NO₂ (3), SO₂NH₂ (5) C₇H₅ClN₂O₆S Sulfamoyl group introduces hydrogen-bonding capacity; potential diuretic applications .
5-Bromo-2-hydroxy-3-nitrobenzoic acid Br (5), OH (2), NO₂ (3) C₇H₄BrNO₅ Altered substituent positions reduce intramolecular hydrogen bonding compared to the 3-Cl-4-OH-5-NO₂ isomer .

Physicochemical and Reactivity Comparisons

  • Acidity : The hydroxyl group at position 4 and nitro group at position 5 enhance acidity compared to 4-chlorobenzoic acid (pKa ~2.8 vs. ~3.9 for 4-chlorobenzoic acid) .
  • Solubility : The nitro group reduces aqueous solubility, but the hydroxyl group allows solubility in alkaline solutions (e.g., 0.5 N NaOH) .
  • Synthetic Utility : Chloro and nitro groups facilitate nucleophilic aromatic substitution (e.g., in niclosamide analog synthesis) , whereas bromo analogs (e.g., 3-Bromo-4-hydroxy-5-nitrobenzoic acid) may exhibit slower reaction kinetics due to weaker C-Br bond polarization .

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